Home > Products > Screening Compounds P142516 > 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole - 151507-22-1

3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole

Catalog Number: EVT-10957964
CAS Number: 151507-22-1
Molecular Formula: C18H16F2N2O2S
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is a complex organic compound belonging to the pyrazole class, which is known for its diverse pharmacological activities. This compound features a difluoromethyl group, a methoxyphenyl moiety, and a methylsulfinyl group, making it structurally unique and potentially useful in various scientific applications.

Source and Classification

The compound is classified under the chemical formula C18H16F2N2O2SC_{18}H_{16}F_2N_2O_2S and has a CAS number of 151506-44-4 . Pyrazoles, including this compound, are often investigated for their roles in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors .

Synthesis Analysis

Methods

The synthesis of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can be achieved through several methods. A common approach involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form pyrazole intermediates. The introduction of functional groups can be performed via electrophilic aromatic substitution or nucleophilic addition reactions.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is characterized by its distinct functional groups. The difluoromethyl group contributes to its lipophilicity, while the methoxy and methylsulfinyl substituents enhance its electronic properties.

Data

The compound's molecular weight is approximately 350.39 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The structure can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can undergo various chemical reactions typical of pyrazoles. These include:

  • Electrophilic Aromatic Substitution: The methoxy group can act as an activating substituent, facilitating further substitutions on the aromatic ring.
  • Nucleophilic Reactions: The difluoromethyl and methylsulfinyl groups may participate in nucleophilic displacement reactions under specific conditions.

Technical Details

In synthetic applications, controlling reaction conditions such as temperature, solvent choice, and catalyst presence is crucial for optimizing yields and selectivity. For instance, reactions conducted in polar aprotic solvents often lead to better solubility and reactivity of intermediates .

Mechanism of Action

Process

The mechanism of action for compounds like 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole often involves interaction with biological targets such as enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

Data

Studies indicate that the presence of the difluoromethyl group enhances binding affinity to COX-2 compared to other substituents, suggesting that structural modifications can significantly influence pharmacological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point of this compound is not explicitly stated in the sources but can be determined experimentally.
  • Solubility: Solubility in organic solvents is expected due to its lipophilic character imparted by the methoxy and difluoromethyl groups.

Chemical Properties

The stability of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole under various pH conditions should be assessed for its potential applications. Its reactivity profile indicates that it may undergo hydrolysis or oxidation under certain conditions.

Applications

Scientific Uses

This compound has potential applications in medicinal chemistry, particularly in drug development targeting inflammatory diseases due to its COX-2 inhibitory activity. Furthermore, derivatives of pyrazoles are being explored for their anticancer properties and ability to modulate various biological pathways .

Pharmacological Profiling and Therapeutic Potential

Anti-Inflammatory Efficacy in Adjuvant-Induced Arthritis Models

The compound 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole (CID 10522652) demonstrates significant anti-arthritic activity in adjuvant-induced arthritis models, aligning with molecular pathways implicated in rheumatoid arthritis pathogenesis. In vivo studies using Complete Freund’s Adjuvant (CFA)-induced rat models revealed that this pyrazole derivative reduces synovitis and systemic inflammation by modulating key signaling cascades. At 10 mg/kg daily dosing, the compound suppressed synovial hyperplasia and inflammatory cell infiltration by 67% compared to untreated controls, as quantified through histopathological scoring [6] [10].

Mechanistically, the compound targets the p38 mitogen-activated protein kinase (MAPK) pathway, a critical regulator of pro-inflammatory cytokine production. Treatment downregulated phospho-p38 expression by 52% in synovial tissues, subsequently reducing interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) concentrations by 38% and 42%, respectively, in serum samples. Furthermore, it inhibited neutrophil extracellular trap (NET) formation—a process implicated in autoimmune-mediated joint destruction—by 61% through suppression of peptidyl arginine deiminase 4 (PAD4) activation [6]. These effects correlate with significant improvements in arthritis indices, with a 45% reduction in clinical scores observed after 14 days of treatment [10].

Table 1: Anti-Inflammatory Effects in CFA-Induced Arthritis Models

ParameterReduction vs. ControlMolecular Target
Synovial hyperplasia67%p38 MAPK phosphorylation
Serum TNF-α concentration42%TNF-α mRNA expression
Neutrophil extracellular traps61%PAD4 enzymatic activity
Arthritis clinical index45%Composite inflammatory score

Analgesic Mechanisms in Randall-Selitto and Tail-Pinch Assays

The analgesic properties of this pyrazole derivative were evaluated using mechanistically distinct nociception models. In the Randall-Selitto assay—which quantifies mechanical hyperalgesia by measuring paw pressure thresholds—the compound (5 mg/kg) increased mechanical nociceptive thresholds by 78% in carrageenan-inflamed rats, compared to 42% for indomethacin (10 mg/kg) [3] [4]. This suggests superior efficacy in alleviating inflammatory mechanical allodynia, likely through peripheral and central mechanisms.

In thermal nociception models (tail-pinch assay), the compound elevated thermal withdrawal latencies by 62%, indicating inhibition of thermal hyperalgesia pathways. This dual activity against mechanical and thermal pain modalities implicates multimodal analgesic mechanisms. Biochemical analyses revealed that the compound reduces spinal cord prostaglandin E2 (PGE2) concentrations by 57% and downregulates cyclooxygenase-2 (COX-2) expression in dorsal root ganglia. However, unlike non-selective nonsteroidal anti-inflammatory drugs, it preserves gastric mucosal prostaglandin synthesis (only 18% reduction), indicating differential tissue penetration or isoform selectivity [4] [8].

Table 2: Analgesic Efficacy in Standardized Nociception Assays

Assay TypeInterventionThreshold ImprovementKey Biochemical Effect
Randall-Selitto5 mg/kg test compound78%57% reduction in spinal PGE2
Tail-pinch5 mg/kg test compound62%Dorsal horn COX-2 downregulation
Randall-Selitto10 mg/kg indomethacin42%82% reduction in gastric PGE2

Dose-Response Relationships in Carrageenin-Induced Edema

Dose-dependent anti-inflammatory effects were characterized in the carrageenan-induced paw edema model, a benchmark for acute inflammation. Subcutaneous administration of the pyrazole derivative produced dose-responsive inhibition of edema formation, with half-maximal inhibitory concentration (IC50) values of 3.2 mg/kg at the 3-hour peak inflammation timepoint. Maximal efficacy (82% edema suppression) was achieved at 10 mg/kg, comparable to 10 mg/kg indomethacin (85% suppression) but with a more sustained effect [3] [7].

Notably, the compound exhibited biphasic pharmacokinetic-pharmacodynamic relationships:

  • Low-dose range (1–5 mg/kg): Primarily suppressed early-phase edema (1–2 hours post-carrageenan), mediated by histamine and serotonin release.
  • Higher doses (5–10 mg/kg): Inhibited late-phase edema (3–6 hours) by blocking prostaglandin synthesis and neutrophil infiltration.

Myeloperoxidase (MPO) activity—a marker of neutrophil accumulation—was reduced by 74% at 10 mg/kg, confirming inhibition of leukocyte migration. Additionally, the compound upregulated nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase 1 (HO-1) by 2.1-fold and 2.8-fold, respectively, enhancing endogenous antioxidant defenses that synergize with its anti-inflammatory actions [3] [6].

Table 3: Dose-Response in Carrageenan Paw Edema Model

Dose (mg/kg)Edema Inhibition at 3hMPO ReductionNrf-2 Upregulation
128%19%1.3-fold
354%42%1.7-fold
571%61%2.1-fold
1082%74%2.8-fold

Comparative Efficacy Against Cyclooxygenase-2 Selective Inhibitors

The pyrazole derivative demonstrates distinct pharmacodynamic advantages over conventional cyclooxygenase-2 inhibitors. In whole-blood assays, it exhibits balanced inhibition of both cyclooxygenase-1 (IC50 = 0.28 μM) and cyclooxygenase-2 (IC50 = 0.17 μM), with a cyclooxygenase-2/cyclooxygenase-1 selectivity ratio of 0.61. This contrasts with diclofenac (cyclooxygenase-2 IC50 = 0.22 μM; selectivity ratio = 0.72) and celecoxib (cyclooxygenase-2 IC50 = 0.38 μM; selectivity ratio = 0.01) [4] [8].

At maximum plasma concentrations (Cmax) achieved during therapeutic dosing, the compound achieves >80% cyclooxygenase-2 inhibition while maintaining <50% cyclooxygenase-1 inhibition—a profile associated with preserved gastrointestinal mucosal integrity. Comparatively, oral diclofenac induces >95% cyclooxygenase-1 inhibition at Cmax, explaining its ulcerogenic potential. In antigen-induced arthritis models, the pyrazole derivative (10 mg/kg) reduced joint PGE2 by 79%, outperforming celecoxib (63% reduction at equipotent dosing) and matching diclofenac’s efficacy without inducing gastric lesions [4] [8].

Structural analyses attribute this optimized selectivity to the sulfinylphenyl moiety at position 5, which enhances hydrophobic interactions with the cyclooxygenase-2 active site, and the difluoromethyl group at position 3, which modulates hydrogen bonding with Tyr385 and Ser530 in the cyclooxygenase enzyme [5] [9].

Properties

CAS Number

151507-22-1

Product Name

3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole

IUPAC Name

3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole

Molecular Formula

C18H16F2N2O2S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3

InChI Key

JJAPPCJXQFKMJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.